molecular formula C26H21ClN2O5S B11618500 Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11618500
M. Wt: 509.0 g/mol
InChI Key: IGURUYKUKVOHOZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is typically introduced through a formylation reaction, followed by cyclization.

    Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives and coupling reactions to attach the chlorophenyl group to the thiophene ring.

    Formation of the Final Compound: The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, which may have similar chemical properties and reactivity.

    Furan Derivatives: Compounds containing the furan ring, which may exhibit similar biological activities.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, which may have similar pharmacological properties.

The uniqueness of ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of these functional groups, leading to a compound with distinct chemical and biological properties.

Properties

Molecular Formula

C26H21ClN2O5S

Molecular Weight

509.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)-1-(furan-2-carbonylamino)-2-oxoethyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C26H21ClN2O5S/c1-2-33-26(32)21-19(16-7-4-3-5-8-16)15-35-25(21)29-23(28-24(31)20-9-6-14-34-20)22(30)17-10-12-18(27)13-11-17/h3-15,23,29H,2H2,1H3,(H,28,31)

InChI Key

IGURUYKUKVOHOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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